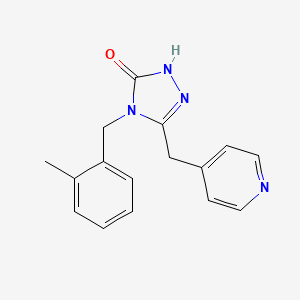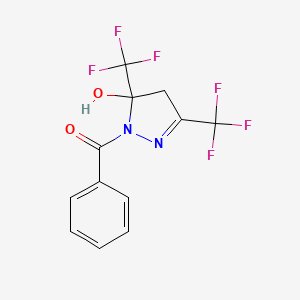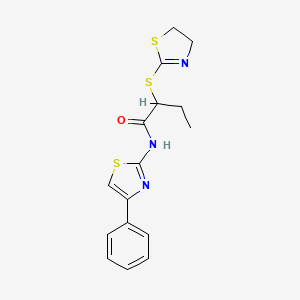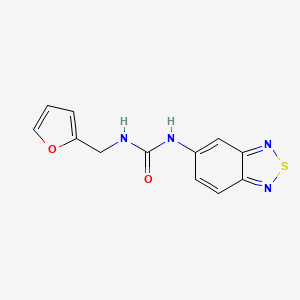
4-(2-methylbenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
4-(2-methylbenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.13241115 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Studies have shown that derivatives of 1,2,4-triazoles, which can be synthesized from reactions involving pyridin-4-yl compounds, display significant antimicrobial activity. For instance, compounds synthesized from 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol showed good to moderate activity against various microbes, indicating potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Antifungal Activity
A specific derivative, "4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine", was synthesized and demonstrated moderate antifungal activity. This highlights the compound's potential in contributing to new antifungal therapies (Mu et al., 2015).
Catalysis in Transfer Hydrogenation
Research on Ir(III), Ru(II), and Os(II) complexes with pyridyl-mesoionic carbene ligands, which could be related to the chemical structure of interest, has shown that these complexes can be highly effective in transfer hydrogenation catalysis. This opens avenues for their application in synthetic chemistry and industrial processes (Bolje et al., 2015).
Corrosion Inhibition
Schiff’s bases of pyridyl substituted triazoles, including compounds with structural similarities to the chemical , have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests their application in protecting industrial machinery and infrastructure against corrosion (Ansari et al., 2014).
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-4-2-3-5-14(12)11-20-15(18-19-16(20)21)10-13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGXEUONPJALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NNC2=O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4010117.png)
![4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010121.png)
![methyl 2-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4010127.png)
![4-(1-{4-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}ethyl)morpholine](/img/structure/B4010135.png)
![2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4010143.png)

![3-(benzyloxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine trifluoroacetate](/img/structure/B4010153.png)
![2-methyl-3-[4-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B4010159.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4010173.png)

![N-((3S)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-3-yl)acetamide](/img/structure/B4010186.png)

![[2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenoxy]acetic acid](/img/structure/B4010219.png)

